molecular formula C12H10Cl5O4P B3357525 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- CAS No. 73806-36-7

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-

Cat. No.: B3357525
CAS No.: 73806-36-7
M. Wt: 426.4 g/mol
InChI Key: YBBBPNIHQYSADG-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is a complex organic compound with the molecular formula C12H10Cl5O4P It is characterized by the presence of multiple chlorine atoms and a phosphono group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- typically involves the chlorination of cyclohexadienone followed by the introduction of the diallylphosphono group. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination. The diallylphosphono group is then introduced using diallyl phosphite in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for temperature and reaction control is crucial to maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexadienone derivatives.

Scientific Research Applications

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and phosphono group allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadien-4-one, pentachloro-4-(dimethylphosphono)-: Similar structure but with dimethylphosphono group instead of diallylphosphono.

    2,5-Cyclohexadien-4-one, pentachloro-4-(diethylphosphono)-: Similar structure but with diethylphosphono group instead of diallylphosphono.

Uniqueness

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is unique due to the presence of the diallylphosphono group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-bis(prop-2-enoxy)phosphoryl-2,3,4,5,6-pentachlorocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl5O4P/c1-3-5-20-22(19,21-6-4-2)12(17)10(15)7(13)9(18)8(14)11(12)16/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBBPNIHQYSADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(=O)(C1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)Cl)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl5O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994823
Record name Diprop-2-en-1-yl (1,2,3,5,6-pentachloro-4-oxocyclohexa-2,5-dien-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-36-7
Record name 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC222699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diprop-2-en-1-yl (1,2,3,5,6-pentachloro-4-oxocyclohexa-2,5-dien-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3M3265H52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Reactant of Route 2
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Reactant of Route 3
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Reactant of Route 4
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-

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